molecular formula C22H27ClN2O3S B296827 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide

Número de catálogo B296827
Peso molecular: 435 g/mol
Clave InChI: LKERLKFUMLHRCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mecanismo De Acción

The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves the inhibition of various kinases, including CDKs, p38, JNK, and ERK. By inhibiting the activity of these kinases, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the inflammatory response in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of the inflammatory response in inflammation and autoimmune disorders. In addition, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to have low toxicity and high selectivity for its target kinases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in lab experiments is its high selectivity for its target kinases, which allows for more precise and accurate results. However, one of the limitations of using 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide. One direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide analogs with improved pharmacokinetic properties and selectivity for its target kinases is another potential future direction.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide have been discussed in this paper. Further research and development of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide and its analogs may lead to the development of novel therapeutic agents for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide involves a series of steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline to form the intermediate compound, which is then reacted with cyclohexylamine and acetic anhydride to produce the final product. The purity of the compound can be increased through recrystallization and purification techniques.

Aplicaciones Científicas De Investigación

2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell division. By inhibiting CDK activity, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide can induce cell cycle arrest and apoptosis in cancer cells. In inflammation and autoimmune disorders, 2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide has been shown to inhibit the activity of various kinases, including p38, JNK, and ERK, which are involved in the inflammatory response.

Propiedades

Fórmula molecular

C22H27ClN2O3S

Peso molecular

435 g/mol

Nombre IUPAC

2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16-8-11-20(14-17(16)2)25(15-22(26)24-19-6-4-3-5-7-19)29(27,28)21-12-9-18(23)10-13-21/h8-14,19H,3-7,15H2,1-2H3,(H,24,26)

Clave InChI

LKERLKFUMLHRCM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

SMILES canónico

CC1=C(C=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.